Anti-Bacterial Agents
Oral clarithromycin is used in combination with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori infection and duodenal ulcer disease. Clarithromycin also is used orally in combination with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. Clarithromycin also has been used orally in other multiple-drug regimens (with or without amoxicillin, lansoproprazole, omeprazole, or ranitidine bismuth citrate) for the treatment of H. pylori infection associated with peptic ulcer disease. /Included in US product labeling/
Clarithromycin is used orally for the treatment of pharyngitis and tonsillitis, mild to moderate respiratory tract infections (acute bacterial exacerbation of chronic bronchitis, acute maxillary sinusitis, community-acquired pneumonia), uncomplicated skin and skin structure infections, and acute otitis media caused by susceptible organisms. Clarithromycin also is used orally in the treatment of disseminated infections caused by Mycobacterium avium complex (MAC) in patients with advanced human immunodeficiency virus (HIV) infection and for prevention of disseminated MAC infection (both primary and secondary prophylaxis) in HIV-infected individuals. /Included in US product labeling/
Clarithromycin (conventional tablets) is used in conjunction with amoxicillin and lansoprazole or omeprazole (triple therapy) for the treatment of Helicobacter pylori (formerly Campylobacter pylori or C. pyloridis) infection in patients with duodenal ulcer disease (active or up to 1-year history of duodenal ulcer). Clarithromycin also is used in conjunction with omeprazole (dual therapy) or ranitidine bismuth citrate for the treatment of H. pylori infection in patients with an active duodenal ulcer. /Included in US product labeling/
Clarithromycin (conventional tablets, oral suspension) is used in adults and children for the treatment of uncomplicated skin and skin structure infections caused by Staphylococcus aureus or S. pyogenes. Some data in adults and children suggest that oral clarithromycin has efficacy comparable to that of oral erythromycin or an oral cephalosporin (e.g., cefadroxil) in treating various bacterial skin and skin structure infections (e.g., impetigo, cellulitis). Further comparative studies are needed to determine the relative efficacy of clarithromycin versus other anti-infective agents in treating various skin and skin structure infections, and other drugs (e.g., an oral penicillinase-resistant penicillin or cephalosporin) generally are preferred for the treatment of these infections. /Included in US product labeling/
Clarithromycin (conventional tablets, oral suspension) is used for the treatment of mild to moderate community-acquired pneumonia (CAP) caused by Mycoplasma pneumoniae, Chlamydophila pneumoniae (Chlamydia pneumoniae), or S. pneumoniae in adults and children; clarithromycin (conventional tablets, oral suspension) also is used in adults for the treatment of CAP caused by H. influenzae. In addition, clarithromycin (extended-release tablets) is used in adults for the treatment of CAP caused by H. influenzae, H. parainfluenzae, M. catarrhalis, M. pneumoniae, C. pneumoniae, or S. pneumoniae. /Included in US product labeling/
Clarithromycin (conventional tablets, oral suspension) is used for the treatment of acute maxillary sinusitis caused by Haemophilus influenzae, Moraxella catarrhalis, or Streptococcus pneumoniae in adults or children; clarithromycin (extended-release tablets) is used for the treatment of these infections in adults. /Included in US product labeling/
Clarithromycin (conventional tablets, oral suspension) is used for the treatment of pharyngitis and tonsillitis caused by Streptococcus pyogenes (group A beta-hemolytic streptococci) in adults and children. Although clarithromycin generally is effective in the eradicating S. pyogenes from the nasopharynx, efficacy of the drug in the subsequent prevention of rheumatic fever has not been established. Strains of S. pyogenes resistant to macrolides are common in some areas of the world (e.g., Italy, Japan, Korea, Finland, Spain, Taiwan) and clarithromycin-resistant strains have been reported in the US. /Included in US product labeling/
Clarithromycin (conventional tablets, oral suspension) is used for the treatment of acute otitis media (AOM) caused by Haemophilus influenzae, Moraxella catarrhalis, or Streptococcus pneumoniae in children. Various anti-infectives, including oral amoxicillin, oral amoxicillin and clavulanate potassium, various oral cephalosporins (cefaclor, cefdinir, cefixime, cefpodoxime proxetil, cefprozil, ceftibuten, cefuroxime axetil, cephalexin), IM ceftriaxone, oral co-trimoxazole, oral erythromycin-sulfisoxazole, oral azithromycin, oral clarithromycin, and oral loracarbef, have been used in the treatment of AOM. The American Academy of Pediatrics (AAP), US Centers for Disease Control and Prevention (CDC), and other clinicians state that, despite the increasing prevalence of multidrug-resistant S. pneumoniae and presence of beta-lactamase-producing H. influenzae or M. catarrhalis in many communities, amoxicillin remains the anti-infective of first choice when treatment of uncomplicated AOM is indicated since amoxicillin is highly effective, has a narrow spectrum of activity, is well distributed into middle ear fluid, and is well tolerated and inexpensive. /Included in US product labeling/
Clarithromycin (500 mg twice daily for 21 days) has been used with apparent success (based on a 6-month follow-up period) in a limited number of patients with early Lyme disease. /NOT included in US product labeling/
Clarithromycin has been used for the treatment of Legionnaires' disease caused by Legionella pneumophila. /NOT included in US product labeling/
Clarithromycin has been used in a few patients, including HIV-infected patients, for the treatment of infections caused by Bartonella henselae (formerly Rochalimaea henselae) (e.g., cat scratch disease, bacillary angiomatosis, peliosis hepatitis). /NOT included in US product labeling/
Clarithromycin has been recommended for prevention of a-hemolytic (viridans group) streptococcal endocarditis in penicillin-allergic adults and children with congenital heart disease, rheumatic or other acquired valvular heart dysfunction (even after valvular surgery), prosthetic heart valves (including bioprosthetic or allograft valves), surgically constructed systemic pulmonary shunts or conduits, hypertrophic cardiomyopathy, mitral valve prolapse with valvular regurgitation and/or thickened leaflets, or previous bacterial endocarditis (even in the absence of heart disease) who undergo dental procedures that are likely to result in gingival or mucosal bleeding (e.g., dental extractions; periodontal procedures such as scaling, root planing, probing, and maintenance; dental implant placement or reimplantation of avulsed teeth; root-filling procedures; subgingival placement of antibiotic fibers or strips; initial placement of orthodontic bands; intraligamentary local anesthetic injections; routine professional cleaning) or minor upper respiratory tract surgery or instrumentation (e.g., tonsillectomy, adenoidectomy, bronchoscopy with a rigid bronchoscope). /NOT included in US product label/
Clarithromycin has been used in conjunction with pyrimethamine for the treatment of encephalitis caused by Toxoplasma gondii in a few patients with AIDS. /NOT included in US product labeling/
Clarithromycin has been effective when used for the treatment of pertussis caused by Bordetella pertussis. In a randomized study in children 1 month to 16 years of age with culture-proven B. pertussis infection or a cough illness suspected of being pertussis. /NOT included in US product labeling/
Clarithromycin (conventional tablets, oral suspension) is used to prevent Mycobacterium avium complex (MAC) bacteremia and disseminated infections (primary prophylaxis) in patients with advanced HIV infection. The Prevention of Opportunistic Infections Working Group of the US Public Health Service and the Infectious Diseases Society of America (USPHS/IDSA) state that either clarithromycin or azithromycin is the preferred drug for primary prevention of disseminated MAC infection in adults and pediatric patients. /Included in US product labeling/
To reduce development of drug-resistant bacteria and maintain effectiveness of clarithromycin and other antibacterials, the drug should be used only for the treatment or prevention of infections proven or strongly suspected to be caused by susceptible bacteria. When selecting or modifying anti-infective therapy, use results of culture and in vitro susceptibility testing. In the absence of such data, consider local epidemiology and susceptibility patterns when selecting anti-infectives for empiric therapy. Patients should be advised that antibacterials (including clarithromycin) should only be used to treat bacterial infections and not used to treat viral infections (e.g., the common cold). Patients also should be advised about the importance of completing the full course of therapy, even if feeling better after a few days, and that skipping doses or not completing therapy may decrease effectiveness and increase the likelihood that bacteria will develop resistance and will not be treatable with clarithromycin or other antibacterials in the future.